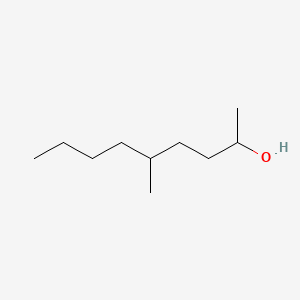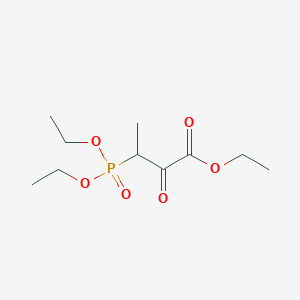
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate is an organophosphorus compound with the molecular formula C9H17O6P. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone. It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl acetoacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and ethyl acetoacetate.
Catalyst: A base such as sodium ethoxide.
Solvent: Anhydrous ethanol.
Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acids and carboxylic acids.
Reduction: Hydroxyphosphonates.
Aplicaciones Científicas De Investigación
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate involves its interaction with molecular targets such as enzymes. The diethoxyphosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar structure but with difluoro substitution, leading to different reactivity.
Triethyl phosphonoacetate: Another organophosphorus compound used in similar synthetic applications.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable intermediate in both academic research and industrial applications.
Propiedades
Número CAS |
66187-86-8 |
|---|---|
Fórmula molecular |
C10H19O6P |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
ethyl 3-diethoxyphosphoryl-2-oxobutanoate |
InChI |
InChI=1S/C10H19O6P/c1-5-14-10(12)9(11)8(4)17(13,15-6-2)16-7-3/h8H,5-7H2,1-4H3 |
Clave InChI |
ISKQSNFCXNUUSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C(C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


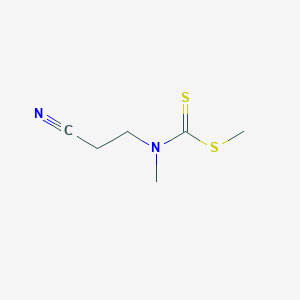
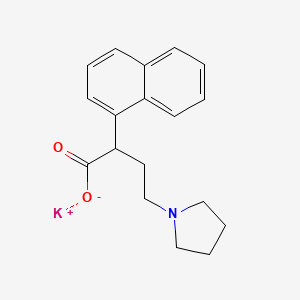
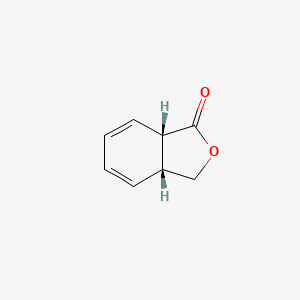

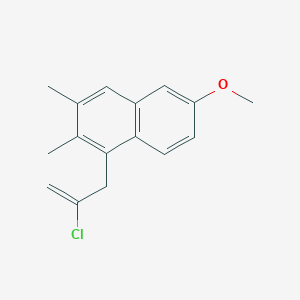
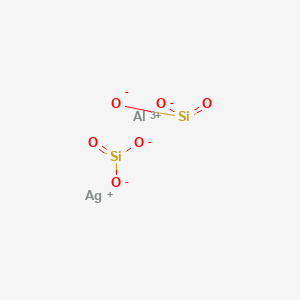
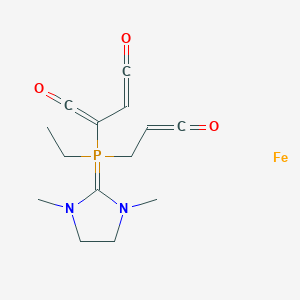
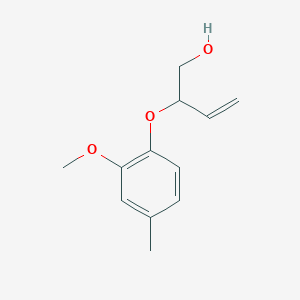
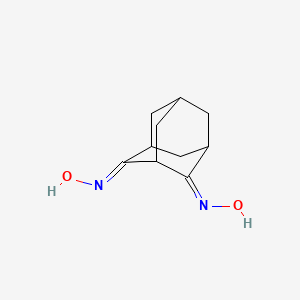
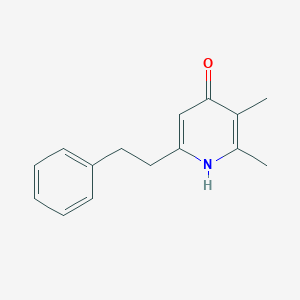
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
